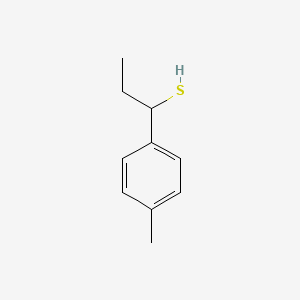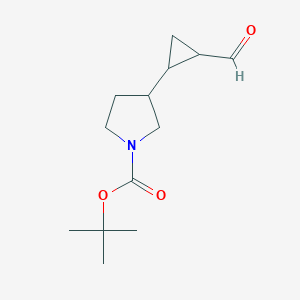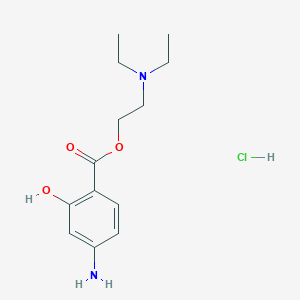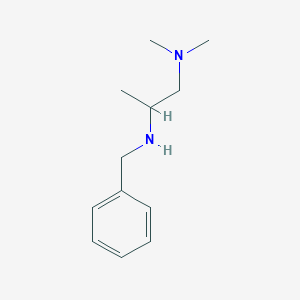
1-(4-Methylphenyl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)propane-1-thiol is an organic compound with the molecular formula C₁₀H₁₄S. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the nucleophilic substitution of 4-methylbenzyl bromide with sodium hydrosulfide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides (e.g., 1,2-bis(4-methylphenyl)disulfane) and sulfonic acids.
Reduction: Thiols (e.g., this compound).
Substitution: Alkylated thiols and other substituted derivatives.
Applications De Recherche Scientifique
1-(4-Methylphenyl)propane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)propane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other thiol-specific interactions.
Comparaison Avec Des Composés Similaires
Propane-1-thiol: A simpler thiol with a similar structure but lacking the aromatic ring.
1-(4-Methylphenyl)ethane-1-thiol: A related compound with a shorter carbon chain.
4-Methylbenzenethiol: An aromatic thiol with a similar structure but without the propane chain.
Uniqueness: 1-(4-Methylphenyl)propane-1-thiol is unique due to its specific combination of an aromatic ring and a thiol group attached to a propane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H14S |
|---|---|
Poids moléculaire |
166.29 g/mol |
Nom IUPAC |
1-(4-methylphenyl)propane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 |
Clé InChI |
CBUXCIDNUUZLTH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)



![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
![7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12117040.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)


![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)

![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)
